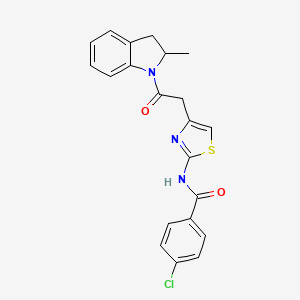

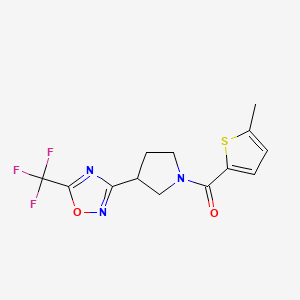

4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological activities, such as kinase inhibition and antibacterial properties. These compounds share a common benzamide moiety but differ in their heterocyclic and substituent groups, which are crucial for their biological activity and specificity .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine-containing heterocycle. For instance, the synthesis of RET kinase inhibitors involved the design and synthesis of novel 4-chloro-benzamides with a substituted five-membered heteroaryl ring . Similarly, the synthesis of antibacterial agents described the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline . These methods suggest that the synthesis of the compound would likely involve a similar strategy of constructing the benzamide core followed by the introduction of the specific heterocyclic and indolinyl substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using computational methods such as Hartree-Fock and Density Functional Theory (DFT). These methods provide insights into the conformational stability, molecular geometry, and vibrational spectra of the compounds . The molecular structure analysis of such compounds typically reveals the presence of multiple stable conformers and allows for the prediction of the most stable conformation. This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituent groups. The reactivity of functional groups such as cyanomethylene has been exploited to construct new heterocycles, indicating that the compound may also be amenable to further chemical modifications . These reactions can be used to synthesize novel compounds with enhanced biological activities or to introduce specific functional groups that can improve the compound's pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro, thiazolyl, and indolinyl groups in the compound suggests that it would have distinct physical and chemical properties that could affect its biological activity and drug-likeness. The experimental and theoretical spectra, as well as the calculated HOMO and LUMO energies, provide information about the electronic properties and potential reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Derivatives

Research in synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the potential of chloro- and methylindole-based compounds in cancer therapy. These compounds have shown significant proapoptotic activity in melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Similarly, the creation of (4-oxothiazolidine-2-ylidene)benzamide derivatives illustrates the versatility of thiazole-containing compounds in synthesizing molecules with potential biological activities (Hossaini et al., 2017).

Biological Activities

The investigation of the spectrum of biological activities of chloro- and hydroxy-N-alkyl-2-oxoethyl benzamides has revealed their efficacy against various microbial and fungal strains. These compounds have shown activities comparable or higher than standard drugs like isoniazid, fluconazole, and ciprofloxacin, suggesting their potential use in treating infectious diseases (Imramovský et al., 2011).

Potential Therapeutic Applications

Several studies have focused on the therapeutic applications of compounds with similar structural motifs, highlighting their potential as antimicrobial, anticancer, and anti-inflammatory agents. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory activity, which could be beneficial in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

The synthesis and characterization of new quinazolines as potential antimicrobial agents further exemplify the research into compounds with potential therapeutic uses. These compounds have been screened for antibacterial and antifungal activities, showing efficacy against various pathogens and indicating their potential as antimicrobial agents (Desai et al., 2007).

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-13-10-15-4-2-3-5-18(15)25(13)19(26)11-17-12-28-21(23-17)24-20(27)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKOUGDPMOZRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)

![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)

![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2526336.png)

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)